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Compound of Interest

Compound Name: 4-Morpholinobenzohydrazide

Cat. No.: B1390736

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinobenzohydrazide is a unique molecule that marries the structural features of
morpholine, a common motif in medicinal chemistry known for its favorable physicochemical
properties, and benzohydrazide, a versatile scaffold with a wide range of biological activities.
The precise structural elucidation of this compound is paramount for its application in drug
discovery and development, ensuring its identity, purity, and stability. This guide provides an in-
depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS)—used to characterize 4-
Morpholinobenzohydrazide. As a Senior Application Scientist, this document is designed to
not only present the data but also to offer insights into the interpretation and the underlying
principles that validate the structure.

The Molecular Blueprint: Understanding 4-
Morpholinobenzohydrazide

The structural integrity of 4-Morpholinobenzohydrazide is the foundation of its chemical and
biological behavior. Spectroscopic methods provide a non-destructive means to probe its
molecular architecture.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the
carbon-hydrogen framework.

« Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

e Mass Spectrometry (MS) determines the molecular weight and provides clues about the
molecular formula and fragmentation patterns.

The following sections will delve into each of these techniques, offering both theoretical
grounding and practical insights into the analysis of 4-Morpholinobenzohydrazide.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can
deduce the connectivity and chemical environment of each atom.

'H NMR Spectroscopy: A Proton's Perspective

Proton NMR (*H NMR) provides information about the number of different types of protons,
their chemical environments, their proximity to other protons, and their quantitative ratios.

Predicted *H NMR Data for 4-Morpholinobenzohydrazide

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.7-7.8 Doublet 2H Ar-H (ortho to C=0)
Ar-H (ortho to
~6.9-7.0 Doublet 2H ,
Morpholine)
~9.5-10.0 Singlet 1H -NH-
~45-5.0 Broad Singlet 2H -NH:z
~3.7-3.8 Triplet 4H Morpholine (-O-CHz-)
~3.3-34 Triplet 4H Morpholine (-N-CHz-)
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Expert Analysis & Causality:

e Aromatic Protons: The benzene ring exhibits a characteristic AA'BB' system due to the para-
substitution. The protons ortho to the electron-withdrawing carbonyl group of the hydrazide
are deshielded and appear at a lower field (~7.7-7.8 ppm), while the protons ortho to the
electron-donating morpholine nitrogen are shielded and appear at a higher field (~6.9-7.0

ppm).

o Hydrazide Protons: The -NH- proton of the hydrazide moiety is expected to be a singlet and
can be broad, appearing at a significantly downfield chemical shift due to its acidic nature
and potential for hydrogen bonding. The terminal -NHz protons will also appear as a broad
singlet. Their chemical shift can be highly variable and is dependent on solvent and
concentration.

e Morpholine Protons: The morpholine ring protons typically show two distinct triplets. The
protons adjacent to the oxygen atom (-O-CHz-) are more deshielded and appear further
downfield (~3.7-3.8 ppm) compared to the protons adjacent to the nitrogen atom (-N-CH:-) at
approximately 3.3-3.4 ppm.[1] This is a classic pattern for an N-substituted morpholine ring.

Experimental Protocol: tH NMR

o Sample Preparation: Dissolve ~5-10 mg of 4-Morpholinobenzohydrazide in 0.5-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3). The choice of solvent is critical as it can
influence the chemical shifts of exchangeable protons (NH, NH2).

o Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A
higher field strength will provide better resolution of the signals.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the spectrum and integrate the signals.

3C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (*3C NMR) provides information about the different carbon environments in the
molecule.

Predicted 3C NMR Data for 4-Morpholinobenzohydrazide
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Chemical Shift (6, ppm) Assighment

~165- 170 C=0 (Amide)

~150 - 155 Ar-C (C-N, Morpholine)
~128 - 130 Ar-CH (ortho to C=0)

~120 - 125 Ar-C (C-C=0)

~113-115 Ar-CH (ortho to Morpholine)
~66 - 67 Morpholine (-O-CHz2)

~47 - 49 Morpholine (-N-CH2)

Expert Analysis & Causality:

o Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at the
lowest field (~165-170 ppm).

» Aromatic Carbons: The aromatic region will show four distinct signals. The carbon attached
to the electron-donating morpholine nitrogen will be the most shielded among the quaternary
carbons, while the carbon attached to the carbonyl group will be more deshielded. The
chemical shifts of the protonated aromatic carbons will follow the trend observed in the *H
NMR spectrum.

¢ Morpholine Carbons: Similar to the proton spectrum, the carbons adjacent to the oxygen will
be at a lower field (~66-67 ppm) compared to those adjacent to the nitrogen (~47-49 ppm).

Experimental Protocol: 13C NMR

o Sample Preparation: Use the same sample prepared for *H NMR. 133C NMR is less sensitive,
so a slightly more concentrated sample may be beneficial.

o Data Acquisition: Record a proton-decoupled 13C NMR spectrum. This simplifies the
spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

o Data Processing: Process the FID as described for tH NMR.
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Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific
functional groups in a molecule. Each functional group absorbs infrared radiation at a
characteristic frequency, corresponding to the vibrational energy of its bonds.

Characteristic IR Absorptions for 4-Morpholinobenzohydrazide

Wavenumber (cm~?) Vibration Intensity

3300 - 3400 N-H stretch (Hydrazide) Medium

3150 - 3300 N-H stretch (Hydrazide) Medium

2850 - 3000 C'_H Str_etCh (Aromatic & Medium-Strong
Aliphatic)

~1640 C=0 stretch (Amide I) Strong

~1600 C=C stretch (Aromatic) Medium

~1550 N-H bend (Amide II) Medium

~1115 C-O-C stretch (Morpholine) Strong

Expert Analysis & Causality:

e N-H Vibrations: The two distinct N-H stretching bands in the 3150-3400 cm~! region are
characteristic of the -NHNH=2 group of the hydrazide, corresponding to the symmetric and
asymmetric stretches.

o Carbonyl Stretch: A strong absorption around 1640 cm~1 is a definitive indicator of the amide
carbonyl (C=0) group. Its position is influenced by conjugation with the aromatic ring.

e Aromatic and Aliphatic C-H Stretches: The region just below 3000 cm~1 will show C-H
stretching vibrations from the morpholine ring, while weaker absorptions just above 3000
cm~! are indicative of the aromatic C-H bonds.[2]

e C-O-C Stretch: The strong band around 1115 cm~1is a hallmark of the C-O-C ether linkage
within the morpholine ring.
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Experimental Protocol: IR Spectroscopy

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~2.

o Data Analysis: Identify the key absorption bands and assign them to the corresponding
functional groups.

Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for the complete spectroscopic characterization of 4-
Morpholinobenzohydrazide.

Part 3: Mass Spectrometry

Mass spectrometry provides the molecular weight of a compound and, through fragmentation
analysis, can offer further structural information.

Expected Mass Spectrometry Data for 4-Morpholinobenzohydrazide
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e Molecular Formula: C11H1sN302

» Molecular Weight: 221.26 g/mol

o Expected Molecular lon (M*): m/z = 221
Fragmentation Pathway:

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The most
probable fragmentations would involve the cleavage of the amide bond and the hydrazide N-N

bond.
[C11H1sN3O2]*
m/z = 221

- NH2 - N2H:2

[C11H13N20]* [C11H13NO]*
m/z = 189 m/z = 175

- C7HsO - CaHsN

[CaHsNQ]* [C7Hs0O]*
m/z = 86 m/z = 105

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 4-Morpholinobenzohydrazide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1390736#spectroscopic-data-nmr-ir-
mass-for-4-morpholinobenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1390736#spectroscopic-data-nmr-ir-mass-for-4-morpholinobenzohydrazide
https://www.benchchem.com/product/b1390736#spectroscopic-data-nmr-ir-mass-for-4-morpholinobenzohydrazide
https://www.benchchem.com/product/b1390736#spectroscopic-data-nmr-ir-mass-for-4-morpholinobenzohydrazide
https://www.benchchem.com/product/b1390736#spectroscopic-data-nmr-ir-mass-for-4-morpholinobenzohydrazide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1390736?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

